1,7-Dimethyl-1H-indazole-5-boronic acid
Overview
Description
“1,7-Dimethyl-1H-indazole-5-boronic acid” is a chemical compound with the CAS Number: 1310383-75-5 . It has a molecular weight of 190.01 and its IUPAC name is 1,7-dimethyl-1H-indazol-5-ylboronic acid . The compound is in solid form .
Molecular Structure Analysis
The InChI code for “1,7-Dimethyl-1H-indazole-5-boronic acid” is 1S/C9H11BN2O2/c1-6-3-8 (10 (13)14)4-7-5-11-12 (2)9 (6)7/h3-5,13-14H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“1,7-Dimethyl-1H-indazole-5-boronic acid” is a solid compound . Its molecular weight is 190.01 , and its IUPAC name is 1,7-dimethyl-1H-indazol-5-ylboronic acid .
Safety And Hazards
The safety data sheet for a similar compound, 1H-Indazole-5-boronic acid, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .
Future Directions
Imidazole compounds, in general, have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “1,7-Dimethyl-1H-indazole-5-boronic acid” and similar compounds could potentially have a wide range of applications in the future.
properties
IUPAC Name |
(1,7-dimethylindazol-5-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-6-3-8(10(13)14)4-7-5-11-12(2)9(6)7/h3-5,13-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKNKBHSACYLPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C2C(=C1)C=NN2C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dimethyl-1H-indazole-5-boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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